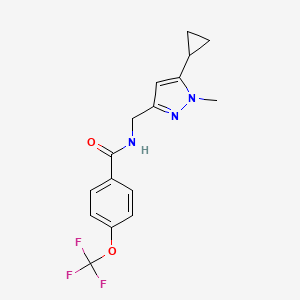

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and a trifluoromethoxy-substituted benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common approach includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl group and the trifluoromethoxybenzamide moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation via reagents like potassium permanganate (KMnO₄) , forming reactive intermediates. This reaction likely targets the pyrazole ring or aromatic system, though specific oxidation products are not explicitly detailed in available literature.

Reduction Reactions

Reduction using lithium aluminum hydride (LiAlH₄) is noted, though the exact sites of reduction (e.g., amide carbonyl or trifluoromethoxy group) remain unclear. Such transformations typically alter the compound’s lipophilicity and electronic properties.

Coupling Reactions

Suzuki-Miyaura cross-coupling is employed in synthesis pathways involving the pyrazole moiety. For example, palladium catalysts (e.g., XPhos Pd G2) enable bond formation between aromatic systems, as evidenced in related pyrazole derivatives .

Amide Formation

The benzamide core is synthesized via oxalyl chloride and carbodiimide coupling agents (e.g., DMAP, DIEA). This step involves activation of the carboxylic acid group to facilitate amide bond formation .

Key Steps

-

Pyrazole Ring Synthesis : Formation of the 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl moiety, potentially via cyclopropanation or condensation reactions.

-

Benzamide Core Activation : Use of oxalyl chloride to convert carboxylic acids to acid chlorides, followed by coupling with amines .

-

Cross-Coupling : Palladium-catalyzed reactions to link aromatic fragments (e.g., trifluoromethoxybenzene) .

Reaction Conditions

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Amide Formation | Oxalyl chloride, DMAP, DIEA | DMF/DCM, 0°C to rt | Activated benzamide intermediate |

| Suzuki Coupling | XPhos Pd G2 catalyst | Dioxane, K₃PO₄ (aq.), 80°C, overnight | Cross-coupled aromatic product |

Oxidation and Reduction

-

Oxidation : KMnO₄ may oxidize the pyrazole ring or benzamide carbonyl, though regioselectivity data is lacking.

-

Reduction : LiAlH₄ likely targets the amide carbonyl, converting it to a primary amine, but this requires experimental validation.

Coupling Efficiency

Suzuki coupling in related pyrazole systems achieves moderate yields (e.g., 25.6% in one instance), emphasizing the need for optimized catalyst loadings and solvents .

Challenges and Considerations

-

Regioselectivity : The cyclopropyl and trifluoromethoxy substituents may direct reactivity in substitution or coupling reactions.

-

Stability : The trifluoromethoxy group’s strong electron-withdrawing effect could influence reaction outcomes (e.g., activating or deactivating aromatic rings).

-

Purification : The compound’s molecular complexity necessitates advanced chromatographic techniques (e.g., reverse-phase HPLC with TFA additives) .

科学研究应用

Chemical Properties and Structure

The compound is characterized by a unique molecular structure, which includes a cyclopropyl group and a pyrazole moiety. Its molecular formula is C16H16F3N3O2 with a molecular weight of approximately 339.31 g/mol . The trifluoromethoxy group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Anti-inflammatory Activity

Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide may exhibit anti-inflammatory properties. It has been shown to inhibit certain enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Anticancer Potential

Research indicates that this compound may have anticancer properties, particularly through its ability to interfere with cancer cell proliferation and survival pathways. Mechanistic studies are ongoing to elucidate its exact mode of action against various cancer types .

Neurological Applications

The pyrazole moiety is known for its neuroprotective effects, which could make this compound useful in treating neurological disorders such as epilepsy or neurodegenerative diseases. Its ability to modulate neurotransmitter systems is an area of active investigation .

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

作用机制

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide

- N-((5-methyl-1H-pyrazol-1-yl)methyl)acetamide

Uniqueness

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

生物活性

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula : C19H23N5O3

- Molecular Weight : 369.4 g/mol

- CAS Number : 1795304-63-0

The compound features a pyrazole ring substituted with a cyclopropyl group, combined with a benzamide moiety that includes a trifluoromethoxy group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. The incorporation of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its binding affinity and bioavailability.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic properties. For example, related compounds have shown potent activity against various parasitic infections with effective concentrations (EC50) in the low micromolar range.

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| 10a | 0.025 | Antiparasitic |

| 10g | 0.064 | Antiparasitic |

| 10v | 0.010 | Antiparasitic |

The presence of the cyclopropyl group has been linked to maintaining or enhancing antiparasitic activity, as seen in studies where modifications to the molecular structure were systematically evaluated .

Cannabinoid Receptor Interaction

Another area of interest is the compound's interaction with cannabinoid receptors. Studies have shown that similar pyrazole derivatives can modulate cannabinoid type 1 (CB1) receptor activity, which is crucial for various physiological processes including pain sensation and appetite regulation.

Study on Metabolic Stability

A study investigating the metabolic stability of related pyrazole compounds revealed that the introduction of specific substituents significantly affected their stability in human liver microsomes. For instance, compounds with an N-cyclopropyl group displayed enhanced metabolic degradation, suggesting a need for careful optimization in drug design .

Efficacy in Reducing Serum Lipids

In another case study focusing on metabolic syndrome, a derivative of this compound exhibited outstanding efficacy in reducing serum lipid parameters compared to clinical references. This highlights its potential therapeutic applications beyond antiparasitic effects .

属性

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c1-22-14(10-2-3-10)8-12(21-22)9-20-15(23)11-4-6-13(7-5-11)24-16(17,18)19/h4-8,10H,2-3,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFISNUSXZEFOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。